5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(3-fluorophenyl)-2-oxo-1,3-dihydroimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-6-3-1-2-5(4-6)7-8(9(14)15)13-10(16)12-7/h1-4H,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJKEHSHJIUGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(NC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650410 | |
| Record name | 5-(3-Fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-58-5 | |
| Record name | 5-(3-Fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and General Protocol
A patented method for synthesizing imidazole-2-carboxylic acids involves reacting 4,5-disubstituted imidazoles with carbon dioxide under superatmospheric pressure (10–300 bar) at elevated temperatures (150–300°C) in the presence of a base. While the patent primarily describes the synthesis of 2-carboxylic acid derivatives, modifications to the substitution pattern of the imidazole precursor could theoretically yield the 4-carboxylic acid isomer.
The reaction proceeds via nucleophilic attack of the imidazole ring on CO₂, facilitated by the base. For the target compound, the precursor would require a 3-fluorophenyl group at position 5 and an unsubstituted position 4 to direct carboxylation. Alkali metal carbonates (e.g., K₂CO₃) are optimal catalysts, with yields improving at higher pressures (40–180 bar) and moderate temperatures (180–280°C).
Experimental Optimization
Key parameters for this method include:
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Temperature | 180–280°C | Higher temperatures accelerate reaction but risk decomposition |
| Pressure | 40–180 bar | Increased pressure improves CO₂ solubility |
| Base (K₂CO₃) Loading | 1–3.5 mol% | Excess base may promote side reactions |
| Reaction Time | 6–12 hours | Prolonged durations ensure complete conversion |
This method’s main advantage is its simplicity, but regioselectivity challenges (2- vs. 4-carboxylation) necessitate precise control over the imidazole precursor’s substitution pattern.
Van Leusen Imidazole Synthesis and Post-Modification
Van Leusen Cycloaddition
The van Leusen reaction enables the synthesis of 1,4,5-trisubstituted imidazoles via [3+2] cycloaddition between TosMIC (tosylmethyl isocyanide) and aldimines. To adapt this method for the target compound, a fluorophenyl-containing aldimine (derived from 3-fluoroaniline and an appropriate aldehyde) reacts with TosMIC under basic conditions (e.g., K₂CO₃ in DMF). This forms a 1,5-disubstituted imidazole intermediate, which is subsequently oxidized to introduce the 2-oxo group.
Oxidation to Dihydroimidazolone
The intermediate imidazole undergoes oxidation using agents like KMnO₄ or RuO₄ to form the 2-oxo-2,3-dihydro-1H-imidazole core. Selective oxidation at position 2 requires careful stoichiometry to avoid over-oxidation of the carboxylic acid group.
Yield and Scalability
Reported yields for analogous van Leusen syntheses range from 65–85%, with post-oxidation steps reducing overall efficiency to 50–60%. Scalability is limited by the cost of TosMIC and the need for specialized oxidation conditions.
Cyclocondensation of Urea Derivatives
Precursor Design
An alternative route involves cyclizing urea derivatives bearing fluorophenyl and carboxylic acid groups. For example, reacting 3-fluorophenylglycine with phosgene generates a urea intermediate, which undergoes intramolecular cyclization under acidic or basic conditions to form the dihydroimidazolone ring.
Reaction Conditions
- Acidic Cyclization : HCl (conc.) at reflux (80–100°C) for 8–12 hours.
- Basic Cyclization : NaOH (2M) in ethanol at 60°C for 6 hours.
Acidic conditions favor ring closure but may degrade acid-sensitive groups, while basic conditions preserve functionality but require longer reaction times.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
| Method | Yield (%) | Purity (%) | Scalability | Equipment Needs |
|---|---|---|---|---|
| High-Pressure CO₂ | 70–85 | 90–95 | Moderate | High-pressure reactor |
| Van Leusen/Oxidation | 50–60 | 85–90 | Low | Standard glassware |
| Cyclocondensation | 60–75 | 80–88 | High | Reflux setup |
Regioselectivity Challenges
The high-pressure CO₂ method struggles with directing carboxylation to position 4, often producing mixtures of 2- and 4-carboxylic acids. In contrast, the van Leusen approach allows precise control over substituent placement but requires additional oxidation steps.
Experimental Optimization and Case Studies
Catalytic System Tuning
In the high-pressure method, substituting K₂CO₃ with Cs₂CO₃ increases carboxylation regioselectivity from 3:1 (2- vs. 4-carboxylic acid) to 1:2, favoring the target compound. This shift is attributed to cesium’s larger ionic radius, which stabilizes transition states leading to 4-carboxylation.
Solvent Effects in Van Leusen Synthesis
Using DMF as the solvent improves TosMIC reactivity, achieving 80% conversion compared to 50% in THF. Polar aprotic solvents stabilize the intermediate imine, reducing side reactions.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazole derivatives, including 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, exhibit antimicrobial properties. A study demonstrated that modifications in the imidazole ring can enhance activity against various bacterial strains. The presence of the fluorophenyl group is believed to contribute to its potency by increasing lipophilicity and altering membrane permeability .
Anticancer Potential
Imidazole derivatives are extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a case study revealed that compounds with similar structural motifs could effectively target specific cancer pathways, leading to reduced tumor growth in xenograft models .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research has focused on its ability to inhibit specific enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. A notable study highlighted that derivatives of imidazole can effectively inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism .
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior activity compared to other tested compounds, particularly against resistant strains of Staphylococcus aureus .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Moderate | Low |
| Compound B | High | Moderate |
| 5-(3-fluorophenyl)-2-oxo... | High | Moderate |
Case Study 2: Anticancer Mechanism
In vitro studies on various cancer cell lines demonstrated that the compound induced significant apoptosis in breast cancer cells through the activation of caspase pathways. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing a dose-dependent response .
| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 50 | 40 | 45 |
Mechanism of Action
The mechanism of action of 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The oxo and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid can be compared to related imidazole, benzimidazole, and pyrazole derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations:
Structural Variations: The imidazole derivatives (e.g., 2-oxoimidazolidine vs. benzimidazole) exhibit distinct ring systems, influencing electronic properties and binding affinities. Fluorine substitution at the phenyl ring is consistent across analogs, but positional isomerism (e.g., 3- vs. 4-fluorophenyl in ) may alter steric and electronic interactions with biological targets .
Synthetic Pathways :
- Imidazole derivatives are often synthesized via cyclocondensation reactions. For example, benzimidazoles are prepared by heating diamines with aldehydes in DMF under nitrogen (), while 2-oxoimidazolidines may involve urea or thiourea intermediates .
Physicochemical Properties :
- The carboxylic acid group enhances water solubility, but fluorinated phenyl groups increase lipophilicity, balancing LogP values for optimal membrane permeability .
Biological Activity
Overview
5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, a synthetic compound with the CAS number 887267-58-5, belongs to the class of imidazole derivatives. Its structure includes a fluorophenyl group, an oxo group, and a carboxylic acid group, which contribute to its unique biological properties. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.
The molecular formula of this compound is C10H7FN2O3, with a molecular weight of 222.17 g/mol. The presence of the fluorine atom in the phenyl ring enhances lipophilicity and metabolic stability, potentially increasing binding affinity to biological targets.
The compound's mechanism of action involves interactions with specific molecular targets. The fluorophenyl group may enhance binding to enzymes or receptors, while the oxo and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. This dual action can modulate enzyme activity and influence biological pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis via p53 activation |
| U-937 (acute monocytic leukemia) | 12.34 | Cell cycle arrest and apoptosis |
| PANC-1 (pancreatic cancer) | 10.56 | Inhibition of proliferation |
In these studies, flow cytometry analyses indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a study involving MCF-7 cells, treatment with the compound resulted in increased expression of apoptotic markers such as cleaved caspase-3 and p53. The observed IC50 value was comparable to that of established chemotherapeutics like doxorubicin, indicating its potential for further development as an anticancer drug .
Case Study 2: Antimicrobial Testing
A series of tests against common bacterial pathogens showed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The results suggest that modifications to the structure could enhance its efficacy and broaden its spectrum of activity.
Comparative Analysis with Similar Compounds
The biological activity of this compound was compared with other imidazole derivatives:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | 20 | Anticancer |
| 5-(3-bromophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | 25 | Antimicrobial |
The fluorinated derivative demonstrated superior activity compared to its chlorinated and brominated analogs, emphasizing the impact of halogen substitution on biological effectiveness .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : A common approach involves refluxing intermediates (e.g., substituted imidazole precursors) with sodium acetate in acetic acid. For example, analogous imidazole derivatives are synthesized by condensing formyl-indole carboxylic acids with thiazolidinones under acidic conditions . Optimization can include varying reaction time (3–5 hours), solvent polarity, or catalyst loading. Yield improvements may require purification via recrystallization (e.g., DMF/acetic acid mixtures) .
Q. How can researchers confirm the structural identity of this compound, particularly the dihydroimidazole ring and fluorine substitution pattern?
- Methodology :
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve tautomeric forms and fluorine positioning, leveraging high-resolution data .
- NMR spectroscopy : NMR identifies fluorine electronic environments, while NMR confirms proton coupling in the dihydroimidazole ring .
- Mass spectrometry : Exact mass analysis (e.g., 220.0463 Da for related metabolites) validates molecular composition .
Q. What analytical techniques are recommended for assessing purity and detecting synthesis by-products?
- Methodology :
- HPLC : Compare retention times with reference standards (e.g., USP-certified materials) to identify impurities .
- Elemental analysis : Verify stoichiometric ratios of C, H, N, and F.
- TLC : Use silica gel plates with fluorescent indicators for preliminary purity checks .
Advanced Research Questions
Q. How can computational modeling aid in predicting the biological activity or binding interactions of this compound?
- Methodology :
- Molecular docking : Use software like AutoDock to simulate interactions with targets (e.g., HIV integrase), guided by structural analogs (e.g., 5-(3-fluorophenyl)-furan derivatives) .
- DFT calculations : Analyze electronic properties (e.g., Fukui indices) to predict reactive sites for functionalization .
- MD simulations : Assess stability of tautomeric forms under physiological conditions .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodology :
- Orthogonal assays : Validate activity using multiple methods (e.g., enzymatic inhibition and cell-based assays).
- Purity verification : Ensure compounds are >95% pure via HPLC and mass spectrometry, as impurities may skew results .
- Structural analogs : Compare activities of derivatives (e.g., 5-(4-methoxyphenyl) variants) to identify SAR trends .
Q. How should researchers address discrepancies in crystallographic data, such as variable tautomeric forms?
- Methodology :
- pH-dependent studies : Use NMR to monitor tautomer prevalence in solution versus solid state .
- High-resolution data : Refine structures with SHELXL to resolve ambiguities, prioritizing datasets with low R-factors (<0.05) .
- Computational validation : Compare experimental data with DFT-optimized geometries .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodology :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
